![molecular formula C21H16O5 B1196226 Defucogilvocarcin V CAS No. 80155-95-9](/img/structure/B1196226.png)
Defucogilvocarcin V
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Overview
Description
Defucogilvocarcin V is a natural product found in Streptomyces lividans, Streptomyces, and other organisms with data available.
Scientific Research Applications
Synthesis and Analogs
- Defucogilvocarcin V has been the subject of studies focused on its total synthesis. Notable methods include the use of an inverse electron demand Diels-Alder-based approach, highlighting the construction of its distinct chemical structure (Nandaluru & Bodwell, 2012).
- Research into the biosynthesis of gilvocarcin-type compounds like defucogilvocarcin V has led to the production of new analogues. These analogues have shown improved activity against certain cancer cell lines, providing insights into the potential therapeutic applications of defucogilvocarcin V and its derivatives (Liu et al., 2009).
Biosynthesis and Mechanistic Insights
- Defucogilvocarcin V is involved in complex biosynthetic pathways. Studies on enzymes like GilR have provided insights into the unique mechanisms that form the lactone core of the polyketide-derived gilvocarcin chromophore (Noinaj et al., 2011).
- Understanding the oxidative rearrangement processes in the biosynthesis of gilvocarcin V, a closely related compound, has also been a key area of study. This research sheds light on the formation of the unique chromophore central to defucogilvocarcin V's structure and biological activity (Liu et al., 2004).
Biological Activity and Interaction with DNA
- Research has shown that defucogilvocarcin V and related compounds exhibit strong binding to DNA, with some studies revealing selective cross-linking of proteins like histone H3 to DNA upon activation by light. This implies a potential mechanism of action for its antitumor effects (Matsumoto & Hanawalt, 2000).
- Studies on gilvocarcin V, which shares a similar structure with defucogilvocarcin V, have demonstrated light-induced modifications of DNA, suggesting a mechanism by which these compounds might exert their antitumor properties (Tse‐Dinh & McGee, 1987).
properties
CAS RN |
80155-95-9 |
---|---|
Product Name |
Defucogilvocarcin V |
Molecular Formula |
C21H16O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C21H16O5/c1-4-11-8-14-18(16(9-11)24-2)13-10-17(25-3)19-12(6-5-7-15(19)22)20(13)26-21(14)23/h4-10,22H,1H2,2-3H3 |
InChI Key |
CZOCDNQYMADMLK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C=C |
Canonical SMILES |
COC1=CC(=CC2=C1C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C=C |
Other CAS RN |
80155-95-9 |
synonyms |
1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benzo(d)naphthol(1,2b)PYRAN-6-ONE defucogilvocarcin V gilvocarcin V aglycone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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